

C12-iE-DAP for studying host-pathogen interactions

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Compound of Interest

Compound Name: **C12-iE-DAP**

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An In-depth Technical Guide to **C12-iE-DAP** for Studying Host-Pathogen Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-iE-DAP (Lauroyl- γ -D-glutamyl-meso-diaminopimelic acid) is a potent and specific synthetic agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).^{[1][2][3]} As an acylated derivative of γ -D-Glu-mDAP (iE-DAP), the minimal peptidoglycan motif recognized by NOD1, **C12-iE-DAP** offers enhanced cell permeability due to the addition of a 12-carbon lauroyl chain.^[1] This modification allows for efficient delivery to the cytosol, making it 100 to 1000 times more potent than its non-acylated counterpart, iE-DAP, in activating the NOD1 signaling pathway.^[1] This document provides a comprehensive technical overview of **C12-iE-DAP**, its mechanism of action, experimental protocols for its use, and its application in the study of host-pathogen interactions.

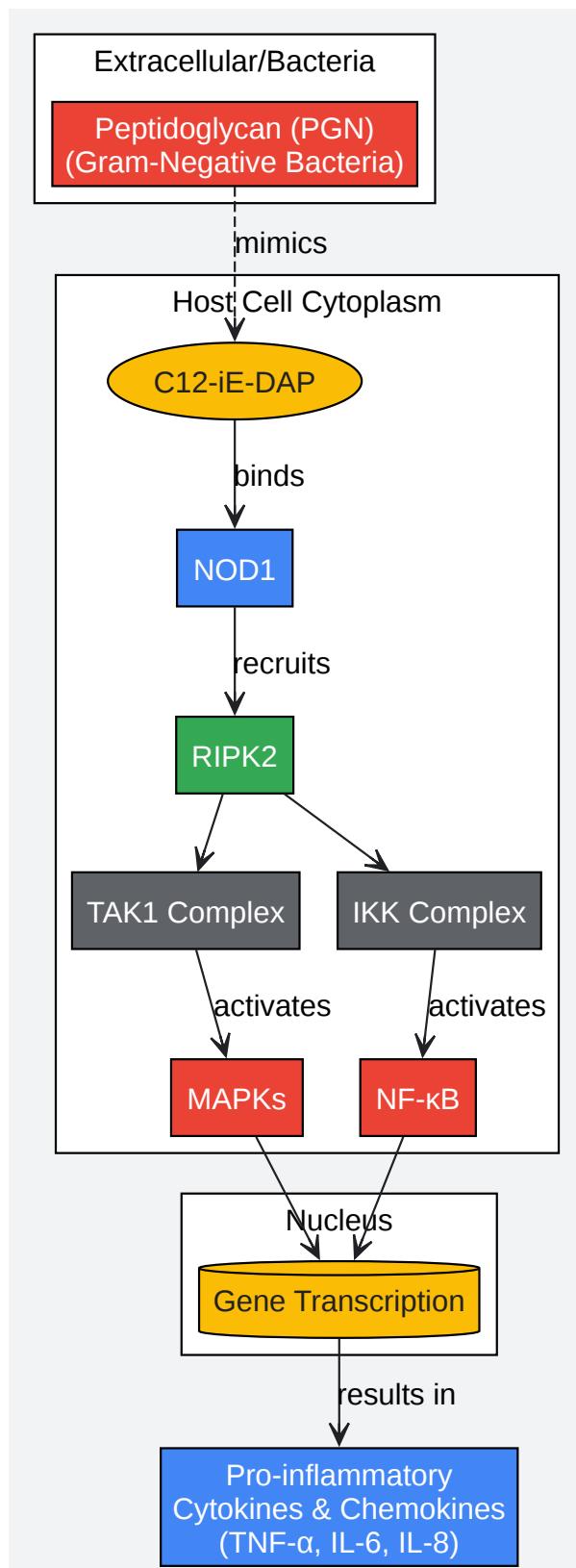
Core Mechanism of Action

NOD1 is an intracellular pattern recognition receptor (PRR) that recognizes peptidoglycan components from a specific subset of bacteria, primarily Gram-negative bacteria, but also certain Gram-positives like *Bacillus subtilis* and *Listeria monocytogenes*.^[1] The core recognition motif is the dipeptide D- γ -glutamyl-meso-diaminopimelic acid (iE-DAP).^{[1][4]}

The mechanism of action for **C12-iE-DAP** is as follows:

- Cellular Entry: The lipophilic lauroyl (C12) group facilitates the passage of iE-DAP across the host cell membrane into the cytoplasm.[1]
- NOD1 Recognition: In the cytosol, the iE-DAP portion of the molecule is recognized by the leucine-rich repeat (LRR) domain of the NOD1 protein.[1]
- Signal Transduction Cascade: Ligand binding induces oligomerization of NOD1 and recruitment of the serine/threonine kinase RIPK2 (also known as RICK).[1] This interaction, mediated by CARD-CARD homophilic interactions, leads to the ubiquitination of RIPK2, which then acts as a scaffold to recruit other signaling proteins.[1]
- Downstream Activation: The formation of this complex activates the TAK1 and IKK complexes, leading to the activation of Mitogen-Activated Protein Kinase (MAPK) and the transcription factor Nuclear Factor-kappa B (NF- κ B).[1]
- Inflammatory Response: Activated NF- κ B and other transcription factors translocate to the nucleus, inducing the expression of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-8) and other immune effectors.[1][5][6]

Signaling Pathway Diagram



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Caption: Signaling pathway initiated by **C12-iE-DAP** activation of NOD1.

Quantitative Data

The following table summarizes key quantitative parameters related to the use of **C12-iE-DAP**.

| Parameter | Description | Typical Range/Value | Cell System/Assay |
|---------------------------|---|-------------------------|-------------------------|
| Potency | Relative activity compared to iE-DAP. | 100 - 1000x more potent | HEK-Blue™ NOD1 cells |
| Working Concentration | Recommended concentration for in vitro cell stimulation. | 10 ng/mL - 10 µg/mL | Various cell lines |
| NF-κB Activation | Concentration for robust NF-κB reporter gene activation. | ~100 nM | HEK-Blue™ NOD1 cells[7] |
| Cytokine Induction (IL-8) | Concentration range for inducing IL-8 secretion. | 2 µM - 50 µM | THP-1 cells[5] |
| Synergistic Activity | Concentration used with LPS to potentiate TNF-α production. | 10 µM | THP-1 cells[5] |

Experimental Protocols

Protocol 1: In Vitro NOD1 Activation using Reporter Cells

Objective: To quantify the NOD1-agonistic activity of **C12-iE-DAP** by measuring the activation of an NF-κB-inducible reporter gene.

Materials:

- HEK-Blue™ hNOD1 cells (InvivoGen) or equivalent, which stably express human NOD1 and a secreted embryonic alkaline phosphatase (SEAP) reporter under the control of an NF-κB-inducible promoter.

- HEK-Blue™ Detection medium (InvivoGen) or equivalent substrate for SEAP.
- **C12-iE-DAP** (InvivoGen, MedChemExpress).[3][7]
- Sterile, endotoxin-free DMSO for stock solution preparation.
- Complete cell culture medium (e.g., DMEM, 10% FBS, Pen-Strep).
- 96-well flat-bottom cell culture plates.
- Spectrophotometer or plate reader (620-655 nm).

Methodology:

- Cell Seeding: Plate HEK-Blue™ hNOD1 cells at a density of $\sim 5 \times 10^4$ cells/well (180 μ L) in a 96-well plate and incubate for 24 hours.
- Compound Preparation: Prepare a stock solution of **C12-iE-DAP** in DMSO (e.g., 1 mg/mL). [1] Create serial dilutions in complete cell culture medium to achieve final desired concentrations (e.g., 0.01 ng/mL to 1000 ng/mL).
- Cell Stimulation: Add 20 μ L of the **C12-iE-DAP** dilutions to the appropriate wells. Include a vehicle control (medium with equivalent DMSO concentration) and a positive control if available.
- Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.[7]
- SEAP Detection:
 - Add 20 μ L of the cell supernatant to a new 96-well plate.
 - Add 180 μ L of QUANTI-Blue™ or a similar SEAP detection reagent to each well.
 - Incubate at 37°C for 1-3 hours.
 - Measure the optical density (OD) at ~ 630 nm.

- Data Analysis: Subtract the OD of the blank (unstimulated cells) from all other values. Plot the OD values against the concentration of **C12-iE-DAP** to generate a dose-response curve.

Protocol 2: Cytokine Secretion Assay in Immune Cells

Objective: To measure the production of pro-inflammatory cytokines (e.g., IL-8, TNF- α) from immune cells following stimulation with **C12-iE-DAP**.

Materials:

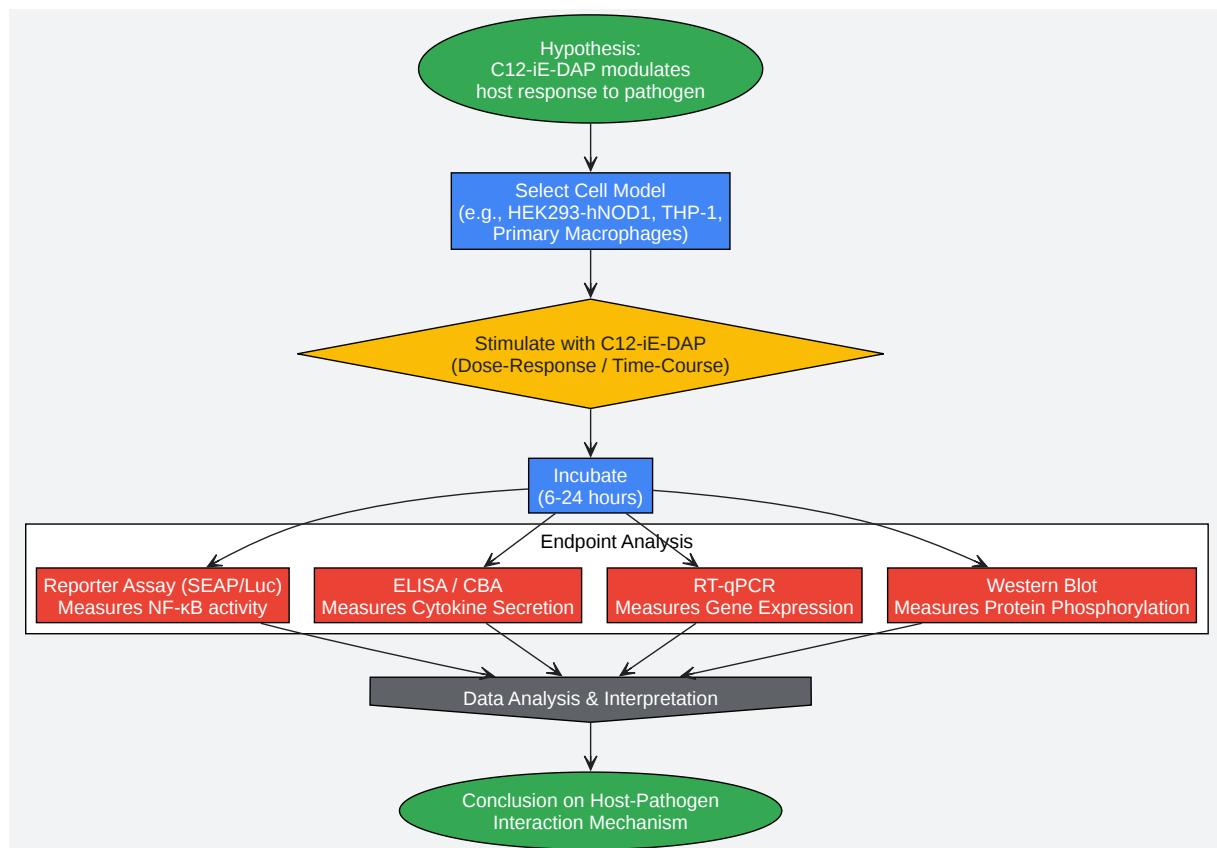
- THP-1 monocytes or other relevant immune cells (e.g., primary macrophages).
- Cell culture medium (e.g., RPMI-1640, 10% FBS, Pen-Strep).
- **C12-iE-DAP**.
- Lipopolysaccharide (LPS) as a positive control for TLR4 stimulation or for synergy studies.[\[5\]](#)
- 24-well or 96-well cell culture plates.
- ELISA kits for the specific cytokines of interest (e.g., human IL-8, human TNF- α).

Methodology:

- Cell Seeding: Plate THP-1 cells (or other cells) at an appropriate density (e.g., 5×10^5 cells/mL) in culture plates. For THP-1 monocytes, differentiation into macrophage-like cells with PMA is optional but may enhance responsiveness.
- Stimulation:
 - For direct stimulation, treat cells with a dose-range of **C12-iE-DAP** (e.g., 2 μ M to 50 μ M).[\[5\]](#)
 - For synergy studies, pre-treat cells with a low dose of LPS (e.g., 1 ng/mL) before or concurrently with **C12-iE-DAP** (e.g., 10 μ M).[\[5\]](#)[\[8\]](#)
 - Include an unstimulated control and a vehicle control.

- Incubation: Incubate the cells for a defined period, typically 6 to 24 hours, at 37°C in a 5% CO₂ incubator.^[8]
- Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant. Store at -20°C or -80°C until analysis.
- Cytokine Quantification: Measure the concentration of the target cytokine(s) in the supernatant using ELISA kits, following the manufacturer's protocol precisely.
- Data Analysis: Generate bar graphs comparing cytokine concentrations across different treatment conditions. Statistical analysis (e.g., ANOVA) should be performed to determine significance.

Experimental Workflow Diagram

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Caption: General experimental workflow for studying host-pathogen interactions using **C12-iE-DAP**.

Applications in Drug Development and Research

- Dissecting Innate Immunity: **C12-iE-DAP**'s specificity allows for the precise interrogation of the NOD1 pathway's role in bacterial recognition and the subsequent immune response.[1]
- Pathogen Evasion Mechanisms: Researchers can study how pathogens avoid or suppress NOD1 signaling, providing insights into microbial virulence strategies.
- Screening for NOD1 Inhibitors: **C12-iE-DAP** can be used as a stable, potent stimulus in high-throughput screening assays to identify novel antagonists of the NOD1 pathway, such as ML130, for treating inflammatory diseases.[9][10]
- Vaccine Adjuvant Development: As a defined immunostimulant, **C12-iE-DAP** and its derivatives are being explored for their potential as adjuvants to enhance vaccine efficacy.

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